molecular formula C5H5KN2O3S B13510917 Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate

Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B13510917
M. Wt: 212.27 g/mol
InChI Key: XIDBQVJQNDUMAW-UHFFFAOYSA-M
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Description

Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid with a potassium base. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles.

Scientific Research Applications

Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-(methoxymethyl)trifluoroborate
  • Potassium acetate
  • Potassium hydride

Uniqueness

Potassium 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate is unique due to its specific thiadiazole ring structure and the presence of a methoxymethyl group. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C5H5KN2O3S

Molecular Weight

212.27 g/mol

IUPAC Name

potassium;3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylate

InChI

InChI=1S/C5H6N2O3S.K/c1-10-2-3-6-4(5(8)9)11-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

XIDBQVJQNDUMAW-UHFFFAOYSA-M

Canonical SMILES

COCC1=NSC(=N1)C(=O)[O-].[K+]

Origin of Product

United States

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